

8-Hydroxy-7-propylquinoline CAS number and molecular structure

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Compound of Interest

Compound Name: 8-Hydroxy-7-propylquinoline

Cat. No.: B1280678

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An In-depth Technical Guide to 8-Hydroxy-7-propylquinoline

This technical guide provides a comprehensive overview of **8-Hydroxy-7-propylquinoline**, including its chemical identity, physicochemical properties, and the broader context of its classification within the 8-hydroxyquinoline family of compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this molecule.

Core Compound Identification and Properties

8-Hydroxy-7-propylquinoline is a derivative of 8-hydroxyquinoline, a well-known chelating agent. The introduction of a propyl group at the 7th position modifies its lipophilicity and may influence its biological activity and selectivity.

Chemical Structure and CAS Number

The foundational information for **8-Hydroxy-7-propylquinoline** is its unique identifier and molecular structure.

- CAS Number: 58327-60-9[1][2][3][4][5]
- Molecular Formula: C₁₂H₁₃NO[1][2][3][5]

- Synonyms: 7-Propyl-8-quinolinol, 7-Propyloxine[1][3][5]

The molecular structure consists of a quinoline ring system with a hydroxyl group at position 8 and a propyl group at position 7.

Physicochemical Data

A summary of the key physicochemical properties of **8-Hydroxy-7-propylquinoline** is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Molecular Weight	187.24 g/mol	[1][2][3][5]
Appearance	Light yellow to brown clear liquid	[1]
Melting Point	0 °C	[1][3]
Boiling Point	149 °C at 6 mmHg	[1][3]
Density	1.1 g/cm ³	[1]
Refractive Index	n _{20D} 1.61	[1]

Spectroscopic Data

While a comprehensive set of spectroscopic data is not readily available in the public domain, ¹H NMR spectral data has been recorded.

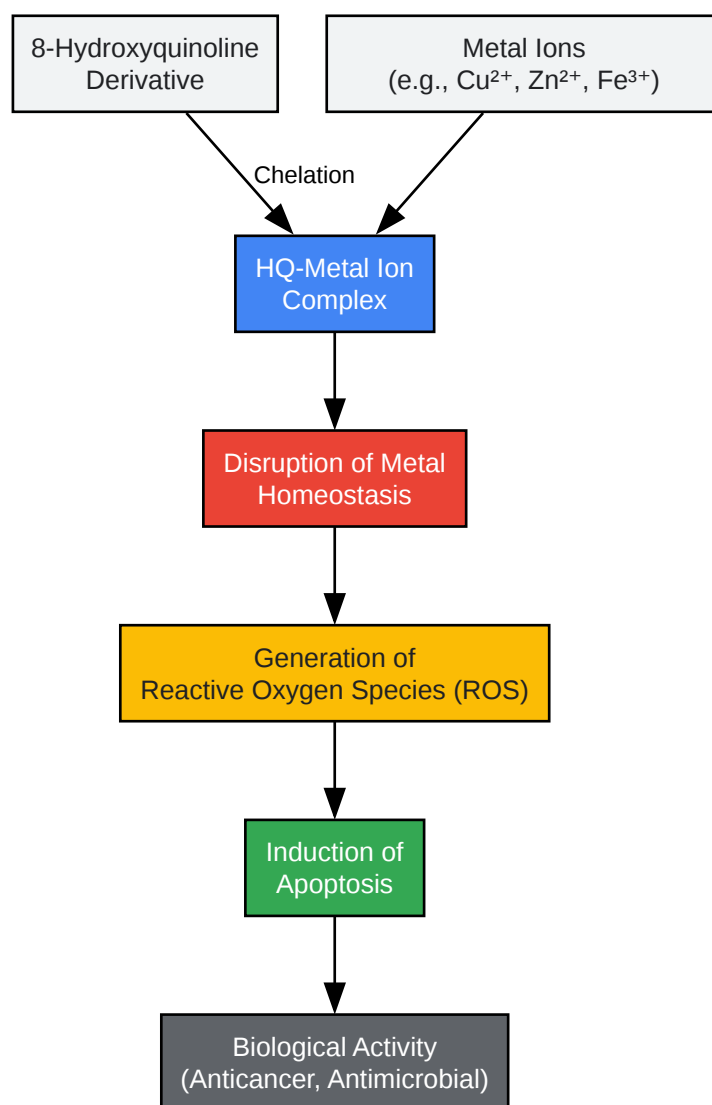
Spectrum Type	Data Reference
¹ H NMR	Varian CFT-20

Biological and Chemical Context: The 8-Hydroxyquinoline Family

Detailed experimental protocols and signaling pathways for **8-Hydroxy-7-propylquinoline** are not extensively documented in peer-reviewed literature. However, the broader class of 8-hydroxyquinolines (8-HQ) has been the subject of extensive research. The biological activities of these compounds are largely attributed to their ability to chelate metal ions.^{[6][7]} This property is fundamental to their observed antimicrobial, anticancer, and antineurodegenerative effects.^{[6][7]}

Mechanism of Action: Metal Ion Chelation

The primary mechanism of action for 8-hydroxyquinolines is their ability to form stable complexes with various metal ions, thereby disrupting metal homeostasis in biological systems. This chelation is a key driver of their therapeutic potential.



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Caption: General signaling pathway for 8-hydroxyquinoline derivatives.

Potential Therapeutic Applications

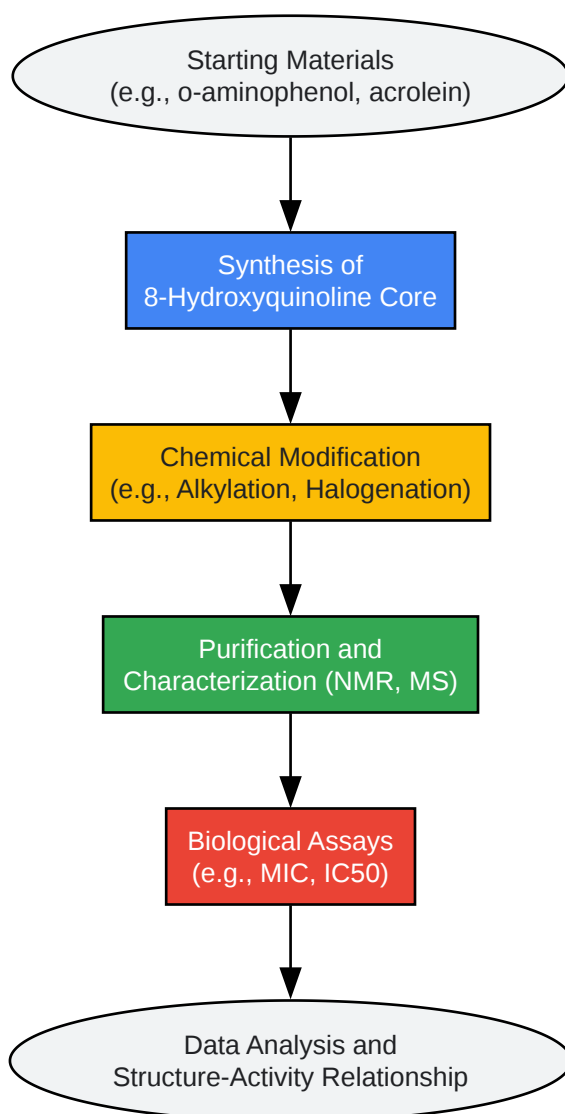
Derivatives of 8-hydroxyquinoline have shown promise in a variety of therapeutic areas. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.^{[7][8]} The specific applications are often dictated by the nature and position of the substituents on the quinoline ring.

Synthesis and Experimental Protocols

The synthesis of 8-hydroxyquinoline derivatives can be achieved through several established methods, such as the Skraup or Friedländer synthesis. Modifications to introduce substituents at various positions are also well-documented.

General Synthesis Workflow

A generalized workflow for the synthesis and subsequent biological evaluation of 8-hydroxyquinoline derivatives is outlined below. This provides a logical framework for researchers entering this field.



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Caption: Experimental workflow for synthesis and evaluation.

Example Experimental Protocol: Antimicrobial Susceptibility Testing

While a specific protocol for **8-Hydroxy-7-propylquinoline** is not available, a general method for assessing the antimicrobial activity of 8-hydroxyquinoline derivatives is the determination of the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

- Test compound (8-hydroxyquinoline derivative)
- Bacterial or fungal strains
- Appropriate growth medium (e.g., Mueller-Hinton agar for bacteria)
- Sterile petri dishes
- Solvent for the test compound (e.g., DMSO)

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- Prepare a series of twofold dilutions of the compound in molten agar at approximately 45-50°C.
- Pour the agar-compound mixtures into sterile petri dishes and allow them to solidify.
- Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
- Spot-inoculate the agar plates with the microbial suspension.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

8-Hydroxy-7-propylquinoline is a compound of interest due to its structural similarity to the well-studied 8-hydroxyquinoline family. While specific biological data for this derivative is sparse, its potential can be inferred from the extensive research on related compounds. Its defining feature, the ability to chelate metal ions, suggests that it may possess a range of biological activities worthy of investigation.

Future research should focus on the synthesis and in-depth biological evaluation of **8-Hydroxy-7-propylquinoline** to elucidate its specific properties and potential as a therapeutic agent or a tool for chemical biology. Elucidating its specific metal-binding affinities and its effects on various cell lines would be a critical next step in understanding its unique potential.

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